molecular formula C24H19FN2O3 B3016715 N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide CAS No. 1358330-73-0

N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide

Cat. No. B3016715
CAS RN: 1358330-73-0
M. Wt: 402.425
InChI Key: FVGABRZENSSLOM-UHFFFAOYSA-N
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Description

The compound "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures have been studied for their potential in medical applications, such as anticancer agents and imaging of solid tumors with positron emission tomography (PET) .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of multiple bonds in a single step. For instance, the construction of pyranoisoquinolines via Ru(II)-catalyzed unsymmetrical double annulation involves the formation of four bonds (C-C, C-N, and C-O) using N-methoxybenzamide derivatives and unactivated alkynes . This method demonstrates the potential for creating diverse heterocyclic compounds that could be related to the synthesis of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide".

Molecular Structure Analysis

The molecular structure of compounds similar to "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" has been analyzed using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole was determined, revealing intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of the supramolecular network . These techniques could similarly be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide analogs has been explored in the context of developing ligands for PET imaging. For instance, fluorine-containing benzamide analogs were synthesized and evaluated for their affinity to sigma-2 receptors in solid tumors . The reactivity of the fluorine atom in these compounds is of particular interest, as it is a common feature in the compound of interest. The chemical reactions involved in the synthesis and functionalization of these analogs could provide insights into the reactivity of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the planarity and parallel orientation of benzaldehyde and nitroaniline fragments in 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde affect its physical properties . Similarly, the physical and chemical properties of "N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide" would be influenced by its molecular geometry, the presence of electron-donating and withdrawing groups, and intermolecular interactions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.

Scientific Research Applications

Imaging Solid Tumors with PET

N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide derivatives have been explored for imaging solid tumors using Positron Emission Tomography (PET). Research has shown that fluorine-containing benzamide analogs, including this compound, display moderate to high affinity for sigma-2 receptors, which are significant in the status of solid tumors. These compounds, when labeled with fluorine-18, have demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, making them suitable for imaging purposes in solid tumors (Tu et al., 2007).

Antitumor Agents

The compound has shown potential as an antitumor agent. In studies, analogues of N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide exhibited significant inhibitory activity against various tumor cell lines. One such study indicated that these compounds could selectively inhibit a number of cancer cell lines, suggesting a promising avenue for cancer treatment (Chou et al., 2010).

Sigma-2 Receptor Probes

These compounds have been used to develop novel sigma-2 receptor probes. The research in this area focuses on the synthesis and evaluation of radiolabeled benzamide analogs for their potential in identifying and imaging sigma-2 receptors, which are upregulated in proliferating tumor cells. This application is significant for diagnosing and monitoring cancer progression (Xu et al., 2005).

Cellular Proliferation in Tumors

This compound has been utilized in the study of cellular proliferation in tumors. For instance, research involving the derivative N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide demonstrated its potential in imaging tumor proliferation in patients with malignant neoplasms. This application is vital for understanding the aggressiveness of tumors and in making treatment decisions (Dehdashti et al., 2013).

Fluorescent Zinc Sensors

Derivatives of N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide have been studied as fluorescent zinc sensors. These compounds exhibit zinc ion-induced fluorescence, which is useful in biochemistry and medicine for studying various biological systems, including the tracking of zinc ions in cellular and molecular biology (Mikata et al., 2009).

Future Directions

The compound could be of interest in various fields, such as medicinal chemistry, due to the presence of the quinoline ring and other functional groups. Future research could explore its potential biological activity, its physical and chemical properties, and methods for its synthesis .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-29-19-10-5-16(6-11-19)24(28)26-18-9-12-21-20(13-18)23(30-2)14-22(27-21)15-3-7-17(25)8-4-15/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGABRZENSSLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide

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